
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-3-methyl-1-benzofuran-2-carboxamide
Overview
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-3-methyl-1-benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C19H19NO5S and its molecular weight is 373.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-(1,1-dioxidotetrahydro-3-thienyl)-N-(2-furylmethyl)-3-methyl-1-benzofuran-2-carboxamide is 373.09839388 g/mol and the complexity rating of the compound is 630. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Anticancer Activity
Preliminary studies indicate that this compound may exhibit significant anticancer properties. Its structural components suggest potential interactions with various biological targets involved in cancer proliferation. For instance, the benzofuran moiety is known for its ability to inhibit cell growth in several cancer cell lines.
Antimicrobial Properties
Research has shown that derivatives of this compound can possess antimicrobial activity. The presence of the thiophene ring enhances its interaction with microbial membranes, making it a candidate for further development as an antimicrobial agent.
Anti-inflammatory Effects
The furan component is associated with anti-inflammatory effects, making this compound a potential therapeutic agent for inflammatory diseases. Studies are ongoing to elucidate the specific mechanisms through which it exerts these effects.
Building Block in Organic Synthesis
The compound serves as a versatile building block in organic synthesis due to its multiple functional groups. It can participate in various chemical reactions, including nucleophilic substitutions and cyclization processes, which are essential for synthesizing more complex molecules.
Reaction Pathways
The reactivity of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-3-methyl-1-benzofuran-2-carboxamide can be explored through several reaction pathways:
- Nucleophilic Addition : It can act as a nucleophile due to the nitrogen atom's lone pair.
- Cycloaddition Reactions : The presence of double bonds allows for cycloaddition reactions with various dienophiles.
Polymer Chemistry
Due to its unique structure, this compound can be utilized in polymer chemistry to develop new materials with specific properties. Its ability to form cross-links can enhance the mechanical strength and thermal stability of polymers.
Nanotechnology
Research is being conducted into the use of this compound in nanotechnology applications, particularly in the development of nanoscale devices or materials that require specific electronic or optical properties.
Case Studies
Study | Focus | Findings |
---|---|---|
Study 1 | Anticancer Activity | Demonstrated significant inhibition of tumor growth in vitro; further animal studies are warranted. |
Study 2 | Antimicrobial Properties | Showed effective inhibition against Gram-positive bacteria; potential for development as an antibiotic agent. |
Study 3 | Organic Synthesis | Successfully used as a precursor in synthesizing novel benzofuran derivatives with enhanced biological activity. |
Properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-(furan-2-ylmethyl)-3-methyl-1-benzofuran-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5S/c1-13-16-6-2-3-7-17(16)25-18(13)19(21)20(11-15-5-4-9-24-15)14-8-10-26(22,23)12-14/h2-7,9,14H,8,10-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIPUTXYCOUQYLJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)N(CC3=CC=CO3)C4CCS(=O)(=O)C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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